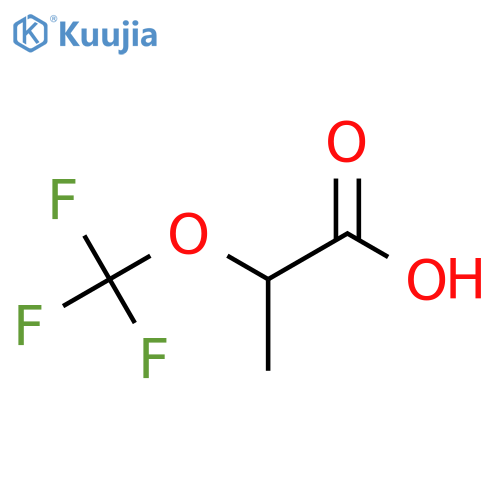Cas no 1378795-51-7 (2-(Trifluoromethoxy)propionic acid)

1378795-51-7 structure
商品名:2-(Trifluoromethoxy)propionic acid
CAS番号:1378795-51-7
MF:C4H5F3O3
メガワット:158.075912237167
CID:2619439
2-(Trifluoromethoxy)propionic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethoxy)propionic acid
- (2S)-2-(Trifluoromethoxy) propanoic acid
- 2-(trifluoromethoxy)propanoic acid
- BBL102565
- STL556368
-
- インチ: 1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
- InChIKey: DTDBPQYWQLGLLH-UHFFFAOYSA-N
- ほほえんだ: FC(OC(C(=O)O)C)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 130
- トポロジー分子極性表面積: 46.5
2-(Trifluoromethoxy)propionic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV15248-1g |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 95% | 1g |
$773.00 | 2024-01-04 | |
| TRC | T189810-250mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 250mg |
$ 3390.00 | 2022-06-02 | ||
| TRC | T189810-100mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 100mg |
$ 1695.00 | 2022-06-02 | ||
| TRC | T189810-50mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 50mg |
$ 1020.00 | 2022-06-02 | ||
| A2B Chem LLC | AV15248-250mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 95% | 250mg |
$381.00 | 2024-01-04 | |
| A2B Chem LLC | AV15248-500mg |
2-(Trifluoromethoxy)propionic acid |
1378795-51-7 | 95% | 500mg |
$577.00 | 2024-01-04 |
2-(Trifluoromethoxy)propionic acid 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
1378795-51-7 (2-(Trifluoromethoxy)propionic acid) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
